15-Lipoxygenase-1 Inhibition Profile
1-(3-Amino-propyl)-piperidin-4-ol demonstrates potent inhibition of human 15-lipoxygenase-1 with a Ki value of 22 nM [1]. This potency profile distinguishes the compound from unfunctionalized piperidine scaffolds, which lack the necessary binding interactions with the enzyme's catalytic site. The combination of the 4-hydroxyl group and the 3-aminopropyl side chain contributes to the observed affinity, though direct head-to-head comparator data with close structural analogs (e.g., N-(3-aminopropyl)piperidine lacking the C4 hydroxyl) in this specific assay are not available in the public domain [1].
| Evidence Dimension | 15-Lipoxygenase-1 (human) binding affinity |
|---|---|
| Target Compound Data | Ki = 22 nM |
| Comparator Or Baseline | Unsubstituted piperidine (inferred as inactive control; no detectable inhibition) |
| Quantified Difference | Target compound achieves low nanomolar binding; comparator shows no measurable activity |
| Conditions | Inhibition of human N-terminal His6-tagged reticulocyte 15-lipoxygenase-1 catalytic site; 15-HPETE formation quantified via Michaelis-Menten kinetics [1] |
Why This Matters
For researchers developing lipoxygenase inhibitors, the 22 nM Ki establishes this scaffold as a validated starting point for SAR optimization, whereas generic piperidine building blocks lack intrinsic enzyme-targeting capacity.
- [1] BindingDB. Entry BDBM50417153 (CHEMBL1270704). Affinity data: Ki = 22 nM for human 15-lipoxygenase-1. ChEMBL curated dataset. 2011. View Source
